BENGHE Foundational & Exploratory

Check Availability & Pricing

Lu AA33810 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LuAA33810
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA33810, developed by Lundbeck, is a potent and highly selective antagonist of the
neuropeptide Y (NPY) Y5 receptor.[1][2][3] With a high binding affinity and significant selectivity
over other NPY receptor subtypes, Lu AA33810 has emerged as a valuable pharmacological
tool for investigating the physiological roles of the Y5 receptor. Preclinical studies in rodent
models have demonstrated its potential therapeutic utility in a range of disorders, including
anxiety, depression, and eating disorders, by exhibiting anxiolytic, antidepressant, and
anorectic effects.[1][2][3] This technical guide provides a detailed overview of the chemical
structure, physicochemical and pharmacological properties, and key experimental protocols
related to Lu AA33810, intended to serve as a comprehensive resource for researchers in the
field of drug discovery and development.

Chemical Structure and Properties

Lu AA33810 is chemically identified as N-[(trans-4-[(4,5-Dihydro[4]benzothiepino[5,4-d]thiazol-
2-yl)amino]cyclohexyl)methyljmethanesulfonamide.[1][2] Its chemical structure is depicted
below:

l».Chemical structure of Lu AA33810
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A summary of its key chemical and physicochemical properties is provided in the tables below
for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier Value

N-[(trans-4-[(4,5-Dihydro[4]benzothiepinol[5,4-
d]thiazol-2-

IUPAC Name ] )
yl)amino]cyclohexyl)methyljmethanesulfonamid
e

CAS Number 304008-29-5

Molecular Formula C19H25N302S3
CS(=0)

SMILES (FO)NCC1CCC(NC2=NC3=C(S2)C=C4C=CC=

CC4=CS3)CC1

Table 2: Physicochemical Properties

Property Value

Molar Mass 423.61 g/mol

Appearance Solid

Solubility Soluble in DMSO

Storage Store at room temperature

Pharmacological Properties

Lu AA33810 is a potent and selective antagonist of the NPY Y5 receptor. Its pharmacological
profile has been characterized through a series of in vitro and in vivo studies.

Table 3: In Vitro Pharmacological Properties
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Parameter Value Species Assay

Radioligand Binding

Ki (Y5 Receptor) 1.5nM Rat
Assay
o ~3300-fold over Y1, Radioligand Binding
Selectivity Rat
Y2, and Y4 receptors Assay
) o ) cAMP and Calcium
Functional Activity Antagonist o
Mobilization Assays
Table 4: In Vivo Pharmacological Properties
Effect Animal Model Dose Range
Anorectic Rat 3-30 mg/kg, p.o.
Anxiolytic-like Rat 3-30 mg/kg, p.o.
Antidepressant-like Rat 3-10 mg/kg/day, i.p.
Oral Bioavailability Mouse 42%
Oral Bioavailability Rat 92%][2]

Mechanism of Action and Signaling Pathway

Lu AA33810 exerts its pharmacological effects by competitively blocking the binding of
Neuropeptide Y (NPY) to the Y5 receptor, a G protein-coupled receptor (GPCR). The Y5
receptor is primarily coupled to Gi/o proteins, and its activation by NPY leads to the inhibition of
adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels. By
antagonizing this receptor, Lu AA33810 prevents the NPY-mediated downstream signaling
cascades.
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Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Lu AA33810
are provided below.

In Vitro Assays

This assay is performed to determine the binding affinity (Ki) of Lu AA33810 for the NPY Y5

receptor.
e Cell Line: HEK293 cells stably expressing the rat NPY Y5 receptor.
e Radioligand: [*?°1]-PYY (Peptide YY).
e Protocol:
o Prepare cell membranes from the HEK293-rY5 cell line.

o In a 96-well plate, add cell membranes, [*2°I]-PYY, and varying concentrations of Lu
AA33810 or a non-specific binding control (e.g., unlabeled NPY).

o Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding
to reach equilibrium.

o Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell
harvester. This separates the bound radioligand from the free radioligand.
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o Wash the filters with ice-cold assay buffer to remove any non-specifically bound
radioligand.

o Measure the radioactivity retained on the filters using a gamma counter.

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Determine the IC50 value (the concentration of Lu AA33810 that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis of the competition
binding data.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1662617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exp!oratqry

Check Availability & Pricing

Preparation
Prepare Cell Membranes Prepare Reagents
(HEK293- rY5) [125I] -PYY, Lu AA33810)
4 \Assay / )

Incubate Membranes, Radioligand,
and Compound

Rapid Filtration

Wash Filters

Anavlysis

(Gamma Counting)
(Calculate Specific Binding)
(Determine IC50 and KD

Click to download full resolution via product page

Radioligand Binding Assay Workflow

This functional assay determines the antagonist activity of Lu AA33810 by measuring its ability
to block NPY-induced inhibition of cCAMP production.
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e Cell Line: CHO (Chinese Hamster Ovary) cells co-expressing the rat NPY Y5 receptor and a
cAMP-responsive reporter gene (e.g., CRE-luciferase).

e Protocol:

(¢]

Plate the cells in a 96-well plate and incubate overnight.

o Pre-treat the cells with varying concentrations of Lu AA33810 for a specified period (e.qg.,
15-30 minutes).

o Stimulate the cells with a fixed concentration of NPY in the presence of forskolin (an
adenylyl cyclase activator).

o Incubate for a defined time to allow for changes in intracellular cCAMP levels.

o Lyse the cells and measure the intracellular cAMP levels using a commercially available
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

o Plot the cCAMP levels against the concentration of Lu AA33810 to determine its IC50 value
for the inhibition of the NPY response.

This assay assesses the effect of Lu AA33810 on NPY-induced intracellular calcium
mobilization, another downstream signaling event of Y5 receptor activation.

o Cell Line: HEK293 cells co-expressing the rat NPY Y5 receptor and a promiscuous G-protein
(e.g., Gal6) to couple the receptor to the calcium signaling pathway.

e Protocol:

[e]

Plate the cells in a black-walled, clear-bottom 96-well plate and incubate overnight.

(¢]

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified
time at 37°C.

(¢]

Wash the cells to remove excess dye.

[¢]

Pre-treat the cells with varying concentrations of Lu AA33810.
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o Measure the baseline fluorescence using a fluorescence plate reader.

o Add a fixed concentration of NPY to the wells and immediately measure the change in
fluorescence intensity over time.

o The increase in fluorescence corresponds to an increase in intracellular calcium
concentration.

o Determine the inhibitory effect of Lu AA33810 by comparing the NPY-induced calcium
response in the presence and absence of the compound.

In Vivo Assays

This study evaluates the anorectic effect of Lu AA33810 by measuring its ability to block
feeding induced by a Y5 receptor agonist.

e Animals: Male Sprague-Dawley rats.
e Protocol:

o Surgically implant a cannula into the lateral ventricle of the brain of each rat for
intracerebroventricular (i.c.v.) injections. Allow for a recovery period.

o Fast the rats overnight.
o Administer Lu AA33810 orally (p.o.) at various doses.

o After a specified pre-treatment time, administer a Y5 receptor-selective agonist (e.g.,
[cPP(1-7), NPY(19-23), Ala(31), Aib(32), GIn(34)]-hPP) via the i.c.v. cannula.

o Provide pre-weighed food to the rats and measure food intake at various time points (e.g.,
1, 2, and 4 hours) after agonist administration.

o Compare the food intake of Lu AA33810-treated groups to the vehicle-treated control
group to determine the dose-dependent inhibition of feeding.

This test assesses the anxiolytic-like effects of Lu AA33810.
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e Animals: Male Sprague-Dawley rats.
e Protocol:

o House the rats individually for a period before testing to increase their motivation for social
interaction.

o On the test day, administer Lu AA33810 or vehicle orally.

o After the pre-treatment time, place the test rat in a dimly lit, open-field arena with an
unfamiliar, weight-matched partner rat.

o Videotape the session for a specified duration (e.g., 10 minutes).

o Score the total time the test rat spends in active social interaction behaviors (e.g., sniffing,
grooming, following, and crawling over or under the partner).

o An increase in social interaction time in the Lu AA33810-treated group compared to the
vehicle group is indicative of an anxiolytic-like effect.

This test is used to evaluate the antidepressant-like effects of Lu AA33810.
e Animals: Male Flinders Sensitive Line (FSL) rats, a genetic model of depression.
e Protocol:

o Administer Lu AA33810 or vehicle intraperitoneally (i.p.) daily for a chronic period (e.g., 14
days).

o The test consists of two sessions. On day 1 (pre-test), place each rat individually in a
glass cylinder filled with water (25°C) for 15 minutes.

o On day 2 (test session), 24 hours later, place the rat back into the cylinder for 5 minutes.

o Videotape the test session and score the duration of immobility (the time the rat spends
floating without struggling, making only small movements to keep its head above water).
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o A significant decrease in the duration of immobility in the Lu AA33810-treated group
compared to the vehicle group suggests an antidepressant-like effect.

This model is used to induce a depressive-like state in rodents and to evaluate the
antidepressant-like efficacy of Lu AA33810.

e Animals: Male Wistar rats.
e Protocol:

o Subiject the rats to a varied and unpredictable series of mild stressors for several weeks
(e.q., 4-7 weeks). Stressors may include periods of food and water deprivation, cage tilt,
soiled cage, light/dark cycle reversal, and social stress.

o During the stress period, administer Lu AA33810 or vehicle daily.

o A primary measure of the depressive-like state is anhedonia, assessed by a sucrose
preference test. Periodically, give the rats a free choice between two bottles, one
containing a 1% sucrose solution and the other containing water.

o Measure the consumption of sucrose solution and water. A decrease in sucrose
preference (sucrose intake as a percentage of total fluid intake) is indicative of anhedonia.

o Normalization of the stress-induced decrease in sucrose consumption by Lu AA33810
indicates an antidepressant-like effect.

Conclusion

Lu AA33810 is a well-characterized, potent, and selective NPY Y5 receptor antagonist that has
proven to be an invaluable tool for elucidating the role of the Y5 receptor in various
physiological and pathological processes. The comprehensive data on its chemical,
physicochemical, and pharmacological properties, along with the detailed experimental
protocols provided in this guide, offer a solid foundation for researchers and drug development
professionals to further explore the therapeutic potential of targeting the NPY Y5 receptor. The
demonstrated anxiolytic, antidepressant, and anorectic effects in preclinical models highlight
the promise of Lu AA33810 and similar compounds for the treatment of mood and eating
disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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